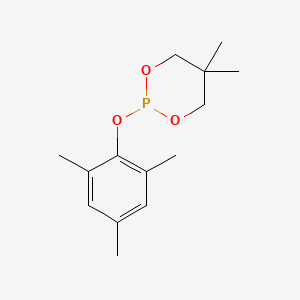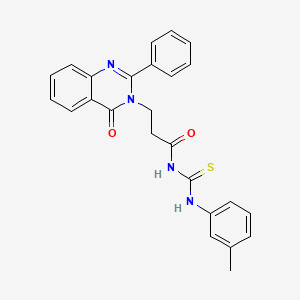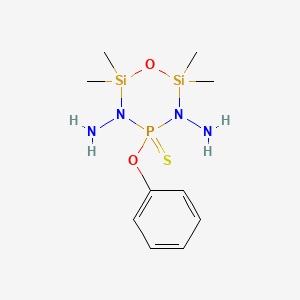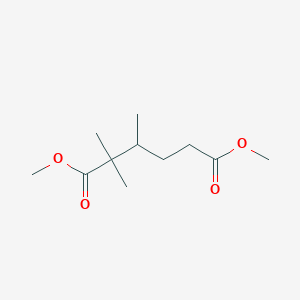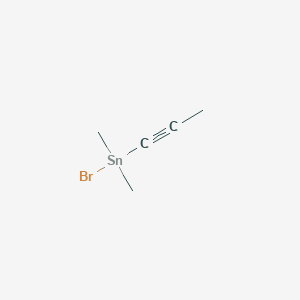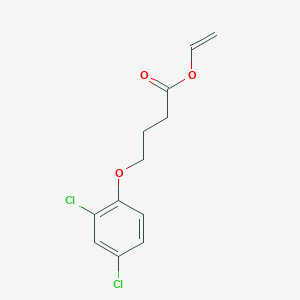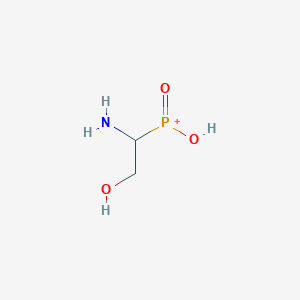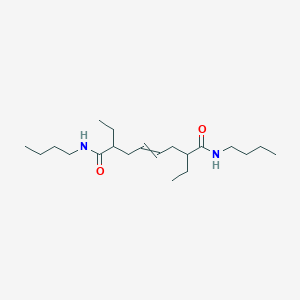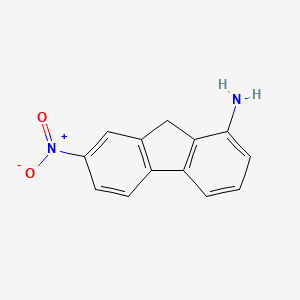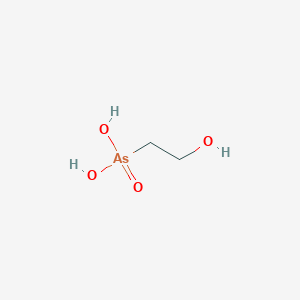![molecular formula C11H24O2Si B14470281 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal CAS No. 72655-65-3](/img/structure/B14470281.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is an organic compound with the molecular formula C10H22O2Si. It is a silyl ether derivative, commonly used in organic synthesis as a protecting group for alcohols. The tert-butyl(dimethyl)silyl group provides stability to the molecule, making it useful in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether bond.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alcohols or other substituted derivatives.
Scientific Research Applications
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective transformations and high yields in synthetic processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Similar in structure but with an acetaldehyde group instead of a butanal group.
tert-Butyldimethylsilyloxypropanal: Contains a propanal group instead of a butanal group.
Uniqueness
3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
72655-65-3 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |
InChI |
InChI=1S/C11H24O2Si/c1-9(8-12)10(2)13-14(6,7)11(3,4)5/h8-10H,1-7H3 |
InChI Key |
AQALMCLGKLZTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



